Cyclohepta[c]thiophen-6-one
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Overview
Description
Cyclohepta[c]thiophen-6-one (CHT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CHT belongs to the class of thiochromones, which are known for their diverse biological activities.
Mechanism Of Action
The exact mechanism of action of Cyclohepta[c]thiophen-6-one is not fully understood, but it is believed to exert its biological effects through multiple pathways. Cyclohepta[c]thiophen-6-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a role in inflammation and pain. Cyclohepta[c]thiophen-6-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
Cyclohepta[c]thiophen-6-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Cyclohepta[c]thiophen-6-one has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, Cyclohepta[c]thiophen-6-one has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Cyclohepta[c]thiophen-6-one in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. Cyclohepta[c]thiophen-6-one is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using Cyclohepta[c]thiophen-6-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on Cyclohepta[c]thiophen-6-one. One area of interest is the development of Cyclohepta[c]thiophen-6-one-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the photodynamic therapy potential of Cyclohepta[c]thiophen-6-one. Further research is also needed to better understand the mechanism of action of Cyclohepta[c]thiophen-6-one and its potential side effects.
Synthesis Methods
There are several methods for synthesizing Cyclohepta[c]thiophen-6-one, but the most commonly used method involves the reaction of 2,5-dimethylthiophene with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography.
Scientific Research Applications
Cyclohepta[c]thiophen-6-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, antioxidant, and antimicrobial activities. Cyclohepta[c]thiophen-6-one has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
CAS RN |
10095-83-7 |
---|---|
Product Name |
Cyclohepta[c]thiophen-6-one |
Molecular Formula |
C9H6OS |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
cyclohepta[c]thiophen-6-one |
InChI |
InChI=1S/C9H6OS/c10-9-3-1-7-5-11-6-8(7)2-4-9/h1-6H |
InChI Key |
DEPCIMYHRSNGJN-UHFFFAOYSA-N |
SMILES |
C1=CC2=CSC=C2C=CC1=O |
Canonical SMILES |
C1=CC2=CSC=C2C=CC1=O |
Other CAS RN |
10095-83-7 |
Origin of Product |
United States |
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